9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. This compound is a derivative of anthracene, which is known for its applications in organic electronics and photophysical studies . The unique structure of this compound includes a benzeno ring fused to the anthracene core, with additional methyl groups at the 2 and 3 positions, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- typically involves the reaction of anthracene derivatives with methylating agents. One common method includes the reaction of anthraquinone with methyl iodide in the presence of a Grignard reagent, followed by reduction with zinc powder and thiourea in acetic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the compound meets the required specifications for its applications .
Chemical Reactions Analysis
Types of Reactions
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Aromatic substitution reactions are common, where hydrogen atoms on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and other polycyclic aromatic compounds. These products have significant applications in organic synthesis and materials science .
Scientific Research Applications
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its photophysical properties.
Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and sensing.
Photon Upconversion: Utilized in triplet–triplet annihilation upconversion systems to enhance the efficiency of light-harvesting devices.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- exerts its effects is primarily through its interaction with light and its ability to undergo various photophysical processes. The compound absorbs light and undergoes electronic transitions that can lead to fluorescence or energy transfer processes. These properties make it valuable in applications such as OLEDs and photon upconversion systems .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethyl-1,2-benzanthracene: Another PAH with similar structural features but different substitution patterns.
9,10-Dihydro-9,10-(1,2-benzeno)anthracene-1,4-dione: A related compound with additional functional groups that alter its chemical properties.
Uniqueness
What sets 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- apart is its specific substitution pattern and the presence of the benzeno ring, which significantly influences its photophysical properties and reactivity. This makes it particularly suitable for applications in organic electronics and photophysical studies .
Properties
Molecular Formula |
C22H18 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4,5-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H18/c1-13-11-19-20(12-14(13)2)22-17-9-5-3-7-15(17)21(19)16-8-4-6-10-18(16)22/h3-12,21-22H,1-2H3 |
InChI Key |
OBAQDOIKWAMJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.